molecular formula C12H15BFNO5 B7953935 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7953935
M. Wt: 283.06 g/mol
InChI Key: KTVODGSIPRCQRB-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C12H16BFO5N. This compound is notable for its unique structure, which includes a fluorine atom, a nitro group, and a boronic ester moiety. It is commonly used in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Scientific Research Applications

5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The fluorine atom enhances the compound’s stability and bioavailability, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.

Properties

IUPAC Name

5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO5/c1-11(2)12(3,4)20-13(19-11)7-5-9(15(17)18)10(16)6-8(7)14/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVODGSIPRCQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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